1-Bromo-2-methyl-4,4,4-trifluorobutane 1-Bromo-2-methyl-4,4,4-trifluorobutane
Brand Name: Vulcanchem
CAS No.: 203302-90-3
VCID: VC2333825
InChI: InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3
SMILES: CC(CC(F)(F)F)CBr
Molecular Formula: C5H8BrF3
Molecular Weight: 205.02 g/mol

1-Bromo-2-methyl-4,4,4-trifluorobutane

CAS No.: 203302-90-3

Cat. No.: VC2333825

Molecular Formula: C5H8BrF3

Molecular Weight: 205.02 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-methyl-4,4,4-trifluorobutane - 203302-90-3

Specification

CAS No. 203302-90-3
Molecular Formula C5H8BrF3
Molecular Weight 205.02 g/mol
IUPAC Name 4-bromo-1,1,1-trifluoro-3-methylbutane
Standard InChI InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3
Standard InChI Key SFOPGIIIADAOND-UHFFFAOYSA-N
SMILES CC(CC(F)(F)F)CBr
Canonical SMILES CC(CC(F)(F)F)CBr

Introduction

Chemical Identity and Structure

1-Bromo-2-methyl-4,4,4-trifluorobutane is an organohalogen compound with both bromine and fluorine atoms incorporated into its carbon chain structure. It features a primary bromine at the terminal carbon, a methyl branch at the second carbon, and a trifluoromethyl group at the terminal position. This unique arrangement contributes to its chemical behavior and potential applications in various fields.

Chemical Identifiers

ParameterValue
CAS Number203302-90-3
IUPAC Name4-bromo-1,1,1-trifluoro-3-methylbutane
Molecular FormulaC₅H₈BrF₃
Molecular Weight205.02 g/mol
Standard InChIInChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3
Standard InChIKeySFOPGIIIADAOND-UHFFFAOYSA-N
SMILES NotationCC(CC(F)(F)F)CBr
PubChem Compound ID2725044

The molecular structure consists of a branched carbon chain with the bromine atom positioned at one end and the trifluoromethyl group at the other. This arrangement gives the molecule distinct reactivity centers that can be exploited in synthetic applications.

Physical and Chemical Properties

1-Bromo-2-methyl-4,4,4-trifluorobutane exists as a colorless to light yellow liquid at room temperature. Its physical characteristics are defined by the intermolecular forces resulting from its halogen content and carbon chain structure. The trifluoromethyl group contributes to the compound's volatility, while the bromine atom influences its density and polarity.

Physical Properties Table

PropertyValue
Physical StateColorless to light yellow liquid
Density1.453 g/cm³
Boiling Point115-117°C
Flash Point13.6°C
LogP2.96980
Water SolubilityNot miscible with water

The relatively high boiling point (115-117°C) compared to similar-sized hydrocarbons reflects the influence of the bromine atom and trifluoromethyl group on intermolecular attractions . The compound's density of 1.453 g/cm³ is consistent with the presence of heavy halogen atoms in its structure .

The LogP value of approximately 2.97 indicates moderate lipophilicity, suggesting that the compound would preferentially partition into organic phases rather than aqueous environments. This property has implications for its potential applications in pharmaceutical research, where lipophilicity affects drug absorption and distribution .

The flash point of 13.6°C classifies this compound as highly flammable, necessitating appropriate safety measures during handling and storage . Its immiscibility with water is expected given its organic nature and the presence of hydrophobic fluorine and bromine substituents.

Applications and Reactivity

1-Bromo-2-methyl-4,4,4-trifluorobutane serves multiple purposes in chemical research and industrial applications, leveraging its unique structural features and reactivity profile.

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